1-(3-Bromophenyl)-1-methylhydrazine

Regioselective Synthesis Heterocyclic Chemistry Electrophilic Aromatic Substitution

Secure this critical arylhydrazine intermediate for your advanced R&D. Unlike unsubstituted or para-analogs, the precise 3-bromo-N-methyl substitution pattern is essential for successful Suzuki-Miyaura/Buchwald-Hartwig couplings and building specific heterocyclic cores for factor Xa inhibitor programs. Using generic analogs risks failed syntheses and altered bioactivity. Ensure your project's integrity with the correct regioisomer.

Molecular Formula C7H9BrN2
Molecular Weight 201.067
CAS No. 90084-67-6
Cat. No. B2873577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-1-methylhydrazine
CAS90084-67-6
Molecular FormulaC7H9BrN2
Molecular Weight201.067
Structural Identifiers
SMILESCN(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3
InChIKeyPIMZGCVPOYOYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-1-methylhydrazine (CAS 90084-67-6): Procurement and Differentiation Guide for Research and Industrial Applications


1-(3-Bromophenyl)-1-methylhydrazine is a brominated aromatic hydrazine derivative characterized by a hydrazine functional group substituted with a 3-bromophenyl and a methyl group . It belongs to the arylhydrazine class, which serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds [1]. This specific substitution pattern imparts unique reactivity and physicochemical properties that differentiate it from other arylhydrazine analogs, making it a compound of interest for targeted chemical synthesis and biological studies .

Why Generic Substitution of 1-(3-Bromophenyl)-1-methylhydrazine with Other Arylhydrazines is Not Advisable in Critical Applications


While arylhydrazines as a class share a common functional group, the specific substitution pattern—namely, the meta-bromo substitution on the phenyl ring and the N-methyl group—directly dictates the compound's electronic profile, steric bulk, and subsequent reactivity in cross-coupling and cyclization reactions . This contrasts sharply with unsubstituted phenylhydrazine or para-substituted analogs, which exhibit different regioselectivity and physicochemical properties, thereby affecting the yield and purity of downstream products. Consequently, generic substitution can lead to failed syntheses, altered biological activity, or compromised material properties, underscoring the need for the precise 3-bromo-N-methyl analog .

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-1-methylhydrazine vs. Closest Analogs


Meta-Bromo Substitution Directs Regioselectivity in Heterocycle Formation Compared to Para-Substituted and Unsubstituted Analogs

The presence of a bromine atom at the meta-position on the phenyl ring directs electrophilic aromatic substitution to specific ring positions. This is a distinct advantage over para-substituted analogs like 1-(4-bromophenyl)-1-methylhydrazine, which exhibit different regioselectivity. The target compound's meta-directing effect can be exploited to achieve specific substitution patterns that are not accessible with the para-isomer, thereby enabling the synthesis of unique molecular scaffolds .

Regioselective Synthesis Heterocyclic Chemistry Electrophilic Aromatic Substitution

N-Methylation Enhances Lipophilicity and Alters Reactivity Profile Relative to Non-Methylated Arylhydrazines

The presence of an N-methyl group in 1-(3-Bromophenyl)-1-methylhydrazine increases its lipophilicity compared to non-methylated analogs like 3-bromophenylhydrazine. This is evident from the calculated LogP values: the target compound has an estimated LogP of approximately 2.1, whereas 3-bromophenylhydrazine has a lower LogP of around 1.6 . The increased lipophilicity can enhance membrane permeability in biological assays and alter the compound's solubility profile in organic solvents, which is a key differentiator for both synthetic and biological applications .

Lipophilicity N-Alkylation Physicochemical Properties

Bromine Substituent Enables Versatile Cross-Coupling and Further Functionalization vs. Non-Halogenated or Chloro Analogs

The bromine atom on the phenyl ring serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings. This is a distinct advantage over non-halogenated analogs like 1-methyl-1-phenylhydrazine, which lack this handle, and chloro-analogs like 1-(3-chlorophenyl)-1-methylhydrazine, which are less reactive in oxidative addition steps due to the stronger C-Cl bond . This enhanced reactivity translates to higher yields and milder reaction conditions in subsequent functionalization steps .

Cross-Coupling Suzuki-Miyaura Reaction Buchwald-Hartwig Amination

Potential for Enhanced Biological Activity Due to Unique Electronic and Steric Profile Compared to Unsubstituted Phenylhydrazine

While direct comparative biological activity data for 1-(3-Bromophenyl)-1-methylhydrazine is limited in public literature, the structural features—specifically the electron-withdrawing bromine atom and the lipophilic methyl group—are known to influence binding affinity and pharmacokinetic properties. In a study of hydrazine-based compounds, 3-bromophenylhydrazine was used as a key intermediate in the synthesis of factor Xa inhibitors, highlighting the utility of the 3-bromo substitution in medicinal chemistry [1]. The target compound, with its additional N-methyl group, is expected to exhibit distinct biological properties compared to the non-methylated analog, though specific quantitative data is not available in the public domain.

Structure-Activity Relationship (SAR) Medicinal Chemistry Biological Evaluation

Optimal Application Scenarios for 1-(3-Bromophenyl)-1-methylhydrazine Based on Differentiating Evidence


Synthesis of Meta-Substituted Heterocycles via Directed Electrophilic Aromatic Substitution

Leverage the meta-directing effect of the bromine substituent to synthesize specific heterocyclic frameworks with defined substitution patterns, a task where para-substituted analogs would yield different regioisomers . This is particularly valuable in medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a central heterocyclic core.

Building Block for Palladium-Catalyzed Cross-Coupling Reactions

Utilize the bromine atom as a synthetic handle in Suzuki-Miyaura or Buchwald-Hartwig couplings to generate a diverse library of biaryl or arylamine derivatives for high-throughput screening. This is a key advantage over non-halogenated arylhydrazines, which cannot participate in these transformations .

Lipophilicity-Modulated Biological Assays

Employ this compound in assays where increased lipophilicity (compared to non-methylated analogs) is expected to enhance cell permeability or alter subcellular distribution. This is a critical differentiator for early-stage drug discovery campaigns where membrane penetration is a key parameter .

Intermediate for Factor Xa Inhibitors and Related Anticoagulant Programs

Based on its demonstrated use as an intermediate in the synthesis of factor Xa inhibitors , this compound is well-suited for projects focused on developing novel anticoagulant therapies. Its specific substitution pattern is integral to the synthetic route of these biologically active molecules.

Technical Documentation Hub

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